molecular formula C25H33ClO6 B3330955 Alclometasone 17-propionate CAS No. 76576-24-4

Alclometasone 17-propionate

Cat. No.: B3330955
CAS No.: 76576-24-4
M. Wt: 465.0 g/mol
InChI Key: UWIXIVHCXXXAFH-PJPOYQFUSA-N
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Scientific Research Applications

Alclometasone 17-propionate has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Alclometasone 17-propionate primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Upon binding to the glucocorticoid receptor, alclometasone forms a complex that migrates to the nucleus. This complex binds to different glucocorticoid response elements on the DNA, leading to the enhancement and repression of various genes, especially those involved in inflammatory pathways .

Biochemical Pathways

The primary biochemical pathway affected by alclometasone involves the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . These proteins inhibit the synthesis of arachidonic acid, a precursor for eicosanoids such as prostaglandins, thromboxanes, and leukotrienes . By inhibiting these mediators of inflammation, alclometasone exerts its anti-inflammatory effect .

Pharmacokinetics

Topically applied alclometasone can be absorbed through normal intact skin, with about 3% of the drug being absorbed systemically after 8 hours . The drug is metabolized in the liver . The onset of action for conditions like eczema and psoriasis ranges from 5.3 to 14.8 days .

Result of Action

The result of alclometasone’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . This includes conditions such as atopic dermatitis, eczema, psoriasis, allergic dermatitis, and contact dermatitis .

Action Environment

The action of alclometasone can be influenced by various environmental factors. For instance, the use of occlusive dressings can alter percutaneous penetration and subsequently the effectiveness of the drug . Furthermore, the site of application, disease state, and individual patient characteristics can also impact the drug’s action .

Biochemical Analysis

Biochemical Properties

Alclometasone 17-propionate is a selective glucocorticoid receptor agonist . It interacts with the glucocorticoid receptor, leading to a series of biochemical reactions. The compound binds to the glucocorticoid receptor, and this complex migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA . This in turn enhances and represses various genes, especially those involved in inflammatory pathways .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating gene expression, impacting cell signaling pathways, and altering cellular metabolism . Its anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive properties make it effective in relieving the symptoms of corticosteroid-responsive dermatoses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules and changes in gene expression. It initially binds the corticosteroid receptor . This complex migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA . This in turn enhances and represses various genes, especially those involved in inflammatory pathways .

Metabolic Pathways

This compound is thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alclometasone 17-propionate is synthesized through a series of chemical reactions starting from a suitable steroid precursorThe final step involves the esterification of the 17-hydroxy group with propionic acid to form the propionate ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Alclometasone 17-propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and chlorinating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final product, this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClO6/c1-5-20(31)32-25(19(30)12-27)13(2)8-16-21-17(26)10-14-9-15(28)6-7-23(14,3)22(21)18(29)11-24(16,25)4/h6-7,9,13,16-18,21-22,27,29H,5,8,10-12H2,1-4H3/t13-,16+,17-,18+,21-,22+,23+,24+,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIXIVHCXXXAFH-PJPOYQFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227381
Record name Alclometasone 17-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76576-24-4
Record name Alclometasone 17-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076576244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alclometasone 17-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALCLOMETASONE 17-PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231UC5GM4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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